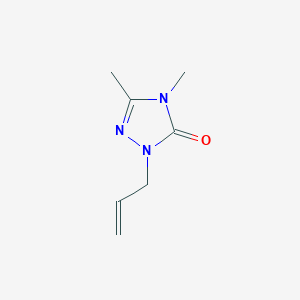

3,4-dimethyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

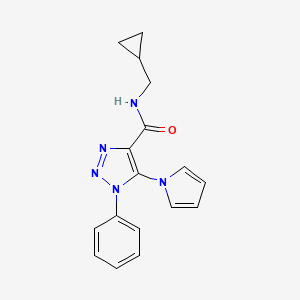

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms. This structure is often involved in hydrogen bonding due to the presence of nitrogen atoms, which can have implications for its physical and chemical properties .Chemical Reactions Analysis

1,2,4-Triazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo reactions at the N-1, N-2, and N-4 positions .Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds. They have good thermal stability and are resistant to oxidation and reduction. They are also polar compounds and are usually soluble in polar solvents .Scientific Research Applications

Synthesis and Biological Activities

Compounds related to 3,4-dimethyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one have been synthesized with a focus on their structure and biological activities. These include fungistasis and plant growth-regulating activities, highlighting their potential in agricultural applications. The synthesis involves reactions that result in compounds exhibiting distinct biological properties, which are stabilized by weak intermolecular interactions in their crystalline forms (Xu Liangzhong et al., 2010).

Nonlinear Optical Properties

Novel chalcone derivative compounds, including those with triazolyl groups, have been synthesized and studied for their nonlinear optical properties using techniques like z-scan with nanosecond laser pulses. These compounds show potential for optical device applications due to their ability to switch from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting their use in optical limiters (K. Rahulan et al., 2014).

Future Directions

properties

IUPAC Name |

4,5-dimethyl-2-prop-2-enyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4-5-10-7(11)9(3)6(2)8-10/h4H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZKFDOQWYGBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(prop-2-yn-1-yl)amino]-2-phenylacetamide](/img/structure/B2987393.png)

![N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2987394.png)

![(Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2987395.png)

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2987399.png)

![(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B2987402.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide](/img/structure/B2987406.png)